molecular formula C20H24N2O4S2 B2363403 1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane CAS No. 1181474-74-7

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane

Cat. No.: B2363403
CAS No.: 1181474-74-7
M. Wt: 420.54
InChI Key: OVLICURTLZJEPF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a diazepane ring substituted with sulfonyl and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

    Addition of Phenylethenyl Groups: This step involves the use of a Heck reaction, where a palladium catalyst facilitates the coupling of a phenyl halide with an alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl groups to phenylethyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the diazepane ring and sulfonyl groups.

    Trimethoxyphenylsilane: Contains phenyl and methoxy groups but differs significantly in its overall structure.

    3-Methoxyphenylboronic acid: Shares the phenyl group but has different functional groups and reactivity.

Uniqueness

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane is unique due to its combination of a diazepane ring with sulfonyl and phenylethenyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-18-8-10-20(11-9-18)28(25,26)22-14-5-13-21(15-16-22)27(23,24)17-12-19-6-3-2-4-7-19/h2-4,6-12,17H,5,13-16H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLICURTLZJEPF-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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